
(E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole: is a chemical compound with the molecular formula C19H18IN3O and a molecular weight of 431.28 g/mol. This compound is characterized by the presence of an indazole core substituted with an iodine atom at the 6th position and a pyridin-2-yl vinyl group at the 3rd position. It is typically used for research purposes and has shown potential in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole involves several steps. One common method starts with the preparation of 6-amino-3-(2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole. This intermediate is then subjected to diazotization using sodium nitrite in acetic acid at low temperatures (0°C to -3°C). The resulting diazonium salt is treated with potassium iodide to introduce the iodine atom at the 6th position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as diazotization and iodination. These methods are scalable and can be adapted for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions: (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the vinyl and pyridine moieties.
Coupling Reactions: The vinyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of epoxides or hydroxylated derivatives.
Reduction Products: Reduction typically yields saturated or partially saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Derivatives of this compound have shown promising results in inhibiting the growth of various microbial strains and cancer cell lines.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry: The compound’s unique properties make it valuable in materials science and molecular electronics. It has been used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. For example, derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparación Con Compuestos Similares
Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), used in cancer therapy.
Indazolylpyridine Derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.
Uniqueness: (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H10IN3 |
|---|---|
Peso molecular |
347.15 g/mol |
Nombre IUPAC |
6-iodo-3-[(E)-2-pyridin-2-ylethenyl]-1H-indazole |
InChI |
InChI=1S/C14H10IN3/c15-10-4-6-12-13(17-18-14(12)9-10)7-5-11-3-1-2-8-16-11/h1-9H,(H,17,18)/b7-5+ |
Clave InChI |
FPMGTTLRKMPPGU-FNORWQNLSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C=C/C2=NNC3=C2C=CC(=C3)I |
SMILES canónico |
C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



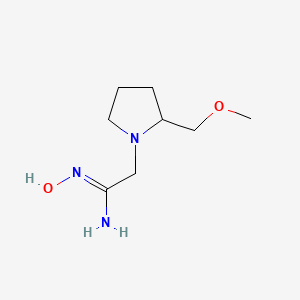


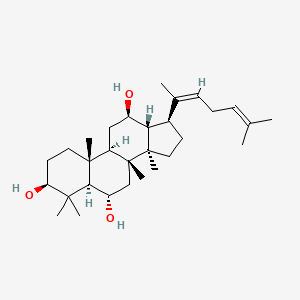
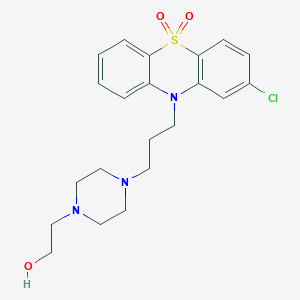
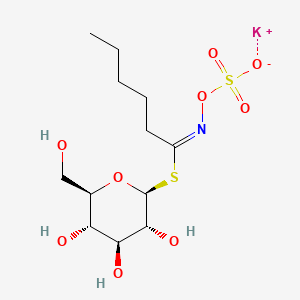
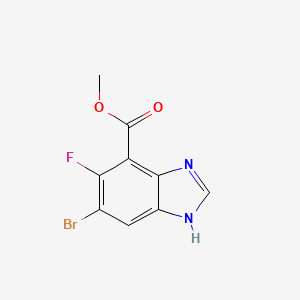
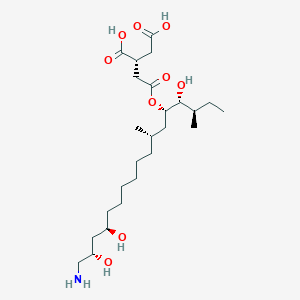
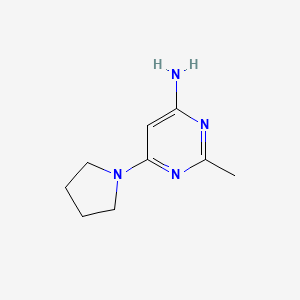
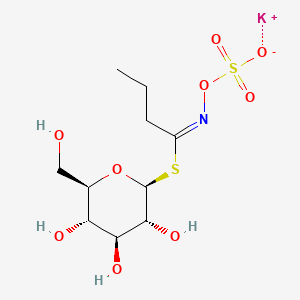

![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)

